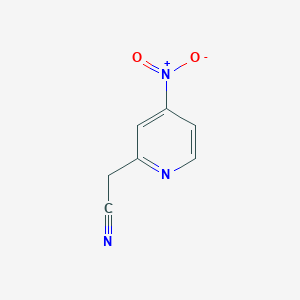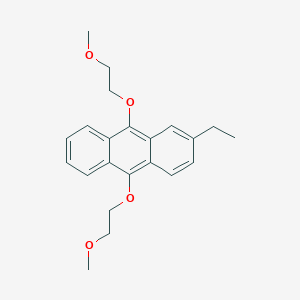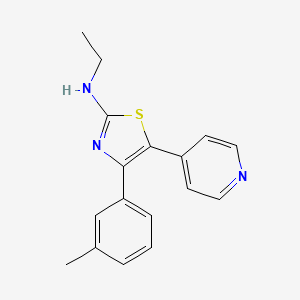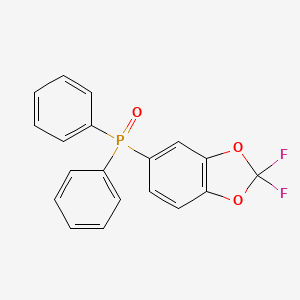![molecular formula C17H16O2 B14236523 (2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one CAS No. 401841-81-4](/img/structure/B14236523.png)
(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxy group attached to a phenylmethyl group and a dihydronaphthalenone core. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation between a suitable aldehyde and a ketone to form a β-hydroxy ketone.
Cyclization: The β-hydroxy ketone undergoes cyclization to form the dihydronaphthalenone core.
Reduction: The final step involves the reduction of the carbonyl group to form the hydroxy group, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the stereoselectivity and efficiency of the process.
化学反応の分析
Types of Reactions
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2S)-2-[(S)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one: The enantiomer of the compound with different stereochemistry.
2-hydroxy-3,4-dihydro-2H-naphthalen-1-one: Lacks the phenylmethyl group.
2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one: Similar structure but different stereochemistry.
Uniqueness
The unique stereochemistry of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one contributes to its distinct reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications, offering specific advantages over its similar counterparts.
特性
CAS番号 |
401841-81-4 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O2/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-9,15-16,18H,10-11H2/t15-,16+/m1/s1 |
InChIキー |
TWAVTCKDZDHUSS-CVEARBPZSA-N |
異性体SMILES |
C1CC2=CC=CC=C2C(=O)[C@H]1[C@H](C3=CC=CC=C3)O |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)

![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)

![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)


![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)



